molecular formula C10H16O4 B2409133 3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid CAS No. 2248348-43-6

3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid

Cat. No.: B2409133
CAS No.: 2248348-43-6
M. Wt: 200.234
InChI Key: MRLCIAHSWMUEJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid is an organic compound with the molecular formula C10H16O4 It is characterized by the presence of a methoxy group, a methylcyclobutyl group, and a ketone functional group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a suitable cyclobutane derivative followed by methoxylation and oxidation reactions. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced techniques such as catalytic hydrogenation and automated reaction monitoring to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The methoxy and ketone groups play crucial roles in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired outcomes in therapeutic and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-2-methylbenzoic acid: Shares the methoxy group but differs in the overall structure and functional groups.

    3-Methoxy-2-methyl-3-oxopropanoic acid: Similar in having a methoxy and ketone group but lacks the cyclobutyl moiety.

Uniqueness

3-Methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid is unique due to the presence of the methylcyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-methoxy-2-[(3-methylcyclobutyl)methyl]-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-6-3-7(4-6)5-8(9(11)12)10(13)14-2/h6-8H,3-5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLCIAHSWMUEJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)CC(C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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